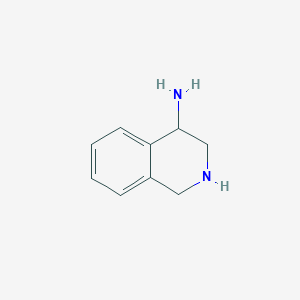

1,2,3,4-Tetrahydroisoquinolin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDRYJXTOWQUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475865 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681448-81-7 | |

| Record name | 1,2,3,4-Tetrahydro-4-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681448-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 4 Amine and Its Derivatives

Established Strategies for 1,2,3,4-Tetrahydroisoquinoline (B50084) Core Construction

The construction of the 1,2,3,4-tetrahydroisoquinoline framework is a well-established field in organic synthesis, with several classical and modern methods available. These strategies provide the essential backbone upon which further functionalization, such as the introduction of a C4-amino group, can be achieved.

The Pictet-Spengler reaction, discovered in 1911, is a cornerstone for THIQ synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The reaction mechanism proceeds through the formation of a Schiff base, which upon protonation, generates an electrophilic iminium ion that undergoes ring closure via electrophilic aromatic substitution. The aromatic ring of the β-arylethylamine must be sufficiently electron-rich to facilitate this cyclization, and the presence of electron-donating groups typically leads to higher yields.

The versatility of the Pictet-Spengler reaction has been expanded through various modifications. For instance, using different carbonyl precursors and catalysts allows for the synthesis of a wide array of substituted THIQs. Enzymatic versions of this reaction, such as those using norcoclaurine synthase (NCS), offer a high degree of stereoselectivity, producing optically active THIQs which are valuable chiral building blocks for pharmaceuticals.

Table 1: Variants of the Pictet-Spengler Reaction for THIQ Synthesis

| Variant | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Classical | β-Phenylethylamine, Aldehyde/Ketone | Protic Acid (HCl) or Lewis Acid (BF₃·OEt₂) | 1-Substituted THIQ | |

| Enzymatic | Dopamine (B1211576), 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | (S)-1-Substituted THIQ | |

| Solid-Phase | Resin-bound β-arylethylamine, Aldehyde | Acid | Library of THIQ derivatives | |

| Tandem Reactions | N-Allyltryptophan methyl ester, Aldehyde | Metal catalysts (e.g., Ru, Rh) | Polycyclic THIQ frameworks |

The Bischler-Napieralski reaction is another classical method for synthesizing the isoquinoline (B145761) core. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The initial product is a 3,4-dihydroisoquinoline (B110456) (DHIQ).

To obtain the fully saturated 1,2,3,4-tetrahydroisoquinoline ring, the intermediate DHIQ must undergo a subsequent reduction step. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride, or through catalytic hydrogenation. The Bischler-Napieralski approach is particularly useful for synthesizing THIQs with substituents at the C1 position, originating from the acyl group of the starting amide. Microwave-assisted versions of this reaction have been developed to improve efficiency and allow for the production of substituted isoquinoline libraries.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. Several MCRs have been adapted for the synthesis of complex THIQ derivatives. For example, Ugi and Passerini reactions, which are based on the unique reactivity of isocyanides, can be employed to construct highly functionalized THIQ scaffolds. These reactions offer significant advantages in terms of atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making them powerful tools in drug discovery. For instance, a one-pot, four-component enantioselective synthesis of 1,3,4-substituted THIQ analogs has been developed using a synergistic catalytic system.

Targeted Synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-amine and C4-Substituted Analogs

While the aforementioned methods are excellent for building the core THIQ structure, the introduction of a substituent specifically at the C4 position, especially an amino group, often requires a more targeted strategy. Direct methods are less common, and multistep sequences are often employed.

One of the most direct conceptual routes to this compound involves the synthesis and subsequent reductive amination of a 1,2,3,4-tetrahydroisoquinolin-4-one intermediate. The synthesis of this ketone precursor can be challenging, but once obtained, it can be reacted with an amine source (like ammonia (B1221849) or a protected amine equivalent) in the presence of a reducing agent to furnish the desired 4-amino product. Reductive amination is a powerful and widely used tool for C-N bond formation.

Alternative strategies involve the introduction of a functional group at the C4 position that can later be converted into an amine. This can be achieved through methods such as:

Palladium-catalyzed carbopalladation: A 6-exo-trig cyclization of N-(2-halobenzyl)-N-allylamines can furnish C4-substituted THIQ derivatives. While this method primarily installs carbon substituents, modification of the starting materials could potentially allow for the introduction of a nitrogen-containing group.

Cyclization of α,α-disubstituted phenylacetamides: This method has been used to create 4,4-disubstituted tetrahydroisoquinolines, providing a pathway to C4-quaternary centers.

Intramolecular Friedel-Crafts cyclization: This approach can be used to construct 3-substituted THIQs, and variations could potentially be adapted for C4 substitution.

A documented synthesis of 4-amino-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline highlights a specific route to a C4-amino substituted analog, demonstrating the feasibility of accessing this class of compounds.

Stereoselective Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

The biological activity of THIQ derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric synthesis of THIQs can be achieved through several key strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material, directing the stereochemical outcome of the cyclization reaction, such as the Pictet-Spengler condensation. After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts: The use of chiral Brønsted acids or Lewis acids as catalysts in the Pictet-Spengler reaction can induce enantioselectivity, leading directly to optically active THIQ products without the need for an auxiliary.

Asymmetric Hydrogenation/Transfer Hydrogenation: Prochiral 3,4-dihydroisoquinolines, often synthesized via the Bischler-Napieralski reaction, can be reduced to chiral THIQs using asymmetric hydrogenation or transfer hydrogenation with chiral metal catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir). This method is highly efficient and can provide products with excellent enantiomeric excess.

Enzymatic Reactions: As mentioned, enzymes like norcoclaurine synthase catalyze the Pictet-Spengler reaction with high stereospecificity, offering a green and efficient route to chiral THIQs.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages | Reference(s) |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide reaction stereochemistry. | Reliable, high diastereoselectivity often achievable. | Requires additional steps for attachment and removal of the auxiliary. | |

| Chiral Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. | Atom-economical, avoids auxiliary steps. | Catalyst development can be complex and expensive. | |

| Asymmetric Hydrogenation | Reduction of a prochiral imine (DHIQ) using H₂ and a chiral metal catalyst. | High enantioselectivity, broad substrate scope. | Requires specialized high-pressure equipment and expensive catalysts. | |

| Enzymatic Synthesis | Use of enzymes (e.g., NCS) to catalyze stereoselective cyclization. | Extremely high stereoselectivity, mild reaction conditions. | Substrate scope may be limited by the enzyme's specificity. |

Derivatization Strategies for Enhancing Pharmacological Profiles of this compound Derivatives

Once the this compound core is synthesized, further derivatization is often performed to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. These strategies typically involve modifications at the nitrogen atoms (the ring nitrogen at position 2 and the exocyclic amine at position 4) or the aromatic ring.

Common derivatization approaches include:

N-Alkylation/N-Arylation: The secondary amine at the N2 position is readily alkylated or arylated to introduce a variety of substituents, which can significantly impact receptor binding and activity.

Acylation/Sulfonylation: Reaction of the amine groups with acyl chlorides or sulfonyl chlorides can produce amides and sulfonamides, respectively. These modifications can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Aromatic Ring Substitution: Modifying the substitution pattern on the benzo portion of the THIQ ring can fine-tune electronic and steric properties, influencing target interaction.

PROTAC Derivatization: A modern strategy involves incorporating the THIQ scaffold into a Proteolysis Targeting Chimera (PROTAC). This involves linking the THIQ-based ligand to an E3 ligase-recruiting moiety, creating a molecule that can induce the targeted degradation of a specific protein, offering a novel therapeutic modality.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR), guiding the design of new analogs with improved therapeutic potential.

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 2-position of the 1,2,3,4-tetrahydroisoquinoline ring is a secondary amine and is readily susceptible to N-alkylation and N-acylation reactions. These reactions are fundamental in the derivatization of the THIQ scaffold to explore structure-activity relationships for various biological targets.

N-Alkylation: The introduction of alkyl groups onto the nitrogen of the THIQ ring can be achieved through several methods. A common approach is the reaction of the parent THIQ with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Another powerful method is reductive amination, which involves the reaction of the THIQ with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is particularly useful for introducing a wide variety of alkyl groups. thieme-connect.com

N-Acylation: The acylation of the nitrogen at the 2-position is also a straightforward transformation. It is typically carried out by treating the THIQ with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. nih.gov For example, a series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their bradycardic activities. nih.gov The synthesis of N-flurbiprofen-substituted 1,2,3,4-tetrahydroisoquinolines has also been reported, exploring the use of heterogeneous acid catalysts for the amide cyclization.

The presence of the 4-amino group in the target molecule introduces a second site for potential N-alkylation and N-acylation. Selective functionalization would depend on the relative nucleophilicity of the two nitrogen atoms and the reaction conditions employed. Protection of one of the amino groups would likely be necessary to achieve selective derivatization at the other.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | N-Alkyl-THIQ |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | N-Alkyl-THIQ |

| N-Acylation | Acyl chloride or acid anhydride, base (e.g., Et₃N, pyridine) | N-Acyl-THIQ |

Substitution at Aromatic and Aliphatic Positions (e.g., 6,7-dimethoxy substitution)

Substitution at the aromatic and aliphatic positions of the this compound core is crucial for fine-tuning its pharmacological properties.

Aromatic Substitution: The benzene (B151609) ring of the THIQ nucleus is amenable to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. For instance, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives is well-documented, often starting from 3,4-dimethoxyphenethylamine (B193588) (homoveratrylamine). nih.gov The Pictet-Spengler reaction of this amine with an aldehyde or its equivalent leads directly to the 6,7-dimethoxy substituted THIQ skeleton. These derivatives have been explored as sigma-2 receptor ligands.

Aliphatic Substitution: Substitution at the aliphatic carbon atoms of the tetrahydropyridine (B1245486) ring (positions 1, 3, and 4) is generally achieved by starting with appropriately substituted precursors or by functionalizing the pre-formed THIQ ring. For example, the synthesis of 1-substituted THIQs can be accomplished via the Pictet-Spengler reaction using an appropriate aldehyde. nih.gov The synthesis of 3-substituted THIQ analogues has also been reported to explore their activity as inhibitors of phenylethanolamine N-methyltransferase. nih.gov

The introduction of substituents at the 4-position, as in the title compound, requires specific synthetic strategies as outlined previously. Further substitution at this position would involve reactions of the 4-amino group.

| Substitution Position | Synthetic Strategy | Example Starting Material | Resulting Derivative |

| 6,7-Dimethoxy | Pictet-Spengler Reaction | 3,4-Dimethoxyphenethylamine | 6,7-Dimethoxy-THIQ |

| 1-Alkyl/Aryl | Pictet-Spengler Reaction | β-Phenylethylamine and an aldehyde | 1-Substituted-THIQ |

| 3-Alkyl | Multi-step synthesis from amino acid precursors | Substituted amino acids | 3-Substituted-THIQ |

| 4-Amino | Multi-step synthesis from isoquinoline or a substituted phenylethylamine | Isoquinoline | 4-Amino-THIQ (proposed) |

Scale-Up Considerations and Industrial Production Methods for 1,2,3,4-Tetrahydroisoquinoline Derivatives

The industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives necessitates the development of safe, efficient, and cost-effective synthetic routes. While the classical Pictet-Spengler and Bischler-Napieralski reactions are robust methods for the synthesis of the THIQ core, their scale-up can present challenges. rsc.org These may include the use of strong acids, high reaction temperatures, and the generation of significant waste streams.

Modern industrial syntheses often focus on process optimization to improve yields, reduce reaction times, and minimize environmental impact. This can involve the use of alternative catalysts, solvent systems, and purification techniques. For example, microwave-assisted synthesis has been explored for the preparation of substituted isoquinoline libraries, offering a way to accelerate reaction rates. organic-chemistry.org

The development of one-pot or tandem reactions is also a key strategy in industrial settings to improve efficiency by reducing the number of work-up and purification steps. A diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed utilizing a tandem reduction-reductive amination reaction, which could be a model for the efficient synthesis of other substituted THIQs. nih.gov

Furthermore, the purification of the final product on an industrial scale is a significant consideration. Crystallization is often the preferred method for obtaining highly pure compounds, and the development of a reliable crystallization process is a crucial part of process development.

Pharmacological and Biological Activities of 1,2,3,4 Tetrahydroisoquinolin 4 Amine Derivatives

Overview of Broad-Spectrum Pharmacological Potential of Tetrahydroisoquinoline Analogs

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a key component in numerous isoquinoline (B145761) alkaloids, which are a large family of natural products. rsc.orgnih.gov Both naturally occurring and synthetically derived THIQ analogs have demonstrated a wide variety of pharmacological effects. nih.govresearchgate.net These activities include, but are not limited to, anti-inflammatory, antibacterial, antiviral, antifungal, antileishmanial, anticancer, and antimalarial properties. nih.gov The versatility of the THIQ scaffold has made it a privileged structure in drug discovery, leading to the development of novel analogs with potent biological actions against various diseases, including infective pathogens and neurodegenerative disorders. rsc.orgresearchgate.net

The significance of the THIQ nucleus is further underscored by its presence in clinically used drugs for various conditions. For instance, drugs for hypertension like debrisoquine (B72478) and quinapril (B1585795) contain this core structure. semanticscholar.org The broad applicability of THIQ derivatives in medicine highlights their importance as a foundational scaffold for the design and development of new therapeutic agents. tandfonline.com The ongoing research into THIQ analogs continues to uncover new biological activities and mechanisms of action, solidifying their role as a valuable source of potential drug candidates. rsc.org

Anticancer and Antitumor Activities

Derivatives of 1,2,3,4-tetrahydroisoquinoline have emerged as a significant class of compounds with promising anticancer and antitumor properties. nih.gov The THIQ scaffold is present in several natural products known for their cytotoxic effects, making it a valuable template for the design of new anticancer drugs. tandfonline.com Research has shown that both natural and synthetic THIQ analogs can exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival, modulation of cellular transporters and receptors, and direct anti-proliferative actions on cancer cells. tandfonline.comnih.gov

Inhibition of Epigenetic Enzymes and Anti-apoptotic Proteins

One of the key mechanisms through which tetrahydroisoquinoline derivatives exert their anticancer effects is by inhibiting epigenetic enzymes and anti-apoptotic proteins. tandfonline.com Epigenetic modifications play a crucial role in the development and progression of cancer, and enzymes that regulate these processes are attractive targets for cancer therapy. THIQ analogs have been shown to inhibit enzymes such as DNA methyltransferases (DNMTs), which are involved in DNA methylation, a key epigenetic process. nih.gov For example, certain quinoline-based compounds, a related class to THIQs, have demonstrated inhibitory activity against human DNMT1. nih.gov

Furthermore, some THIQ derivatives have been found to inhibit key histone demethylase enzymes that regulate gene expression through epigenetic mechanisms. bioworld.com In addition to epigenetic enzymes, THIQ derivatives can also target anti-apoptotic proteins, which are often overexpressed in cancer cells, allowing them to evade programmed cell death. By inhibiting these proteins, THIQ compounds can sensitize cancer cells to apoptosis. The ability to target these fundamental cancer-related pathways underscores the potential of THIQ derivatives as novel anticancer agents. tandfonline.com

Modulation of Transporters and Receptors in Cancer

Tetrahydroisoquinoline derivatives have been shown to modulate the activity of various transporters and receptors that are implicated in cancer progression and drug resistance. tandfonline.com One of the significant challenges in cancer chemotherapy is multidrug resistance (MDR), which is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). dntb.gov.ua Certain THIQ derivatives have been investigated as P-gp inhibitors, with the potential to reverse MDR and enhance the efficacy of conventional anticancer drugs. dntb.gov.ua

In addition to transporters, THIQ analogs can also target specific receptors that are overexpressed on the surface of cancer cells. For instance, the CXCR4 chemokine receptor is commonly found on many types of cancer cells and plays a role in metastasis, angiogenesis, and tumor growth. uky.edu Tetrahydroisoquinoline-based compounds have been developed as CXCR4 antagonists, offering a potential strategy to inhibit these cancer-promoting processes. uky.edu The modulation of these cellular components by THIQ derivatives represents a promising avenue for the development of targeted cancer therapies. tandfonline.com

Anti-proliferative Effects on Cancer Cell Lines

A significant body of research has demonstrated the direct anti-proliferative effects of 1,2,3,4-tetrahydroisoquinoline derivatives on a variety of human tumor cell lines. aacrjournals.orgresearchgate.net These compounds have been shown to inhibit the growth of cancer cells at various concentrations, highlighting their potential as cytotoxic agents. aacrjournals.orgresearchgate.net

For instance, a series of synthetic 1-(substituted benzoyl/benzenesulfonylamino)-1,2,3,4-tetrahydroisoquinolines were evaluated for their in vitro anticancer activity against MCF-7, MDA-MB-231 (breast cancer), and Ishikawa (endometrial cancer) cell lines. aacrjournals.org One of the most potent compounds identified was 1-benzoylamino-1,2,3,4-tetrahydroisoquinoline, which exhibited significant cytotoxicity. aacrjournals.org

In another study, a series of 4-aminocoumarins, which can be considered related structures, were also found to exert cytotoxic properties at high micromolar concentrations across a panel of tumor cell lines. researchgate.net While the number of cell lines tested in some studies may be limited, the consistent observation of anti-proliferative activity suggests that THIQ derivatives are a promising scaffold for the development of new antineoplastic agents. researchgate.net Further modifications of the core structure could lead to the identification of more potent and selective lead compounds for cancer treatment.

| Compound/Derivative Class | Cancer Cell Lines Tested | Observed Effect | Reference |

| 1-(Substituted benzoyl/benzenesulfonylamino)-1,2,3,4-tetrahydroisoquinolines | MCF-7, MDA-MB-231, Ishikawa | Cytotoxicity | aacrjournals.org |

| 1-Benzoylamino-1,2,3,4-tetrahydroisoquinoline | MCF-7, MDA-MB-231, Ishikawa | Potent cytotoxicity | aacrjournals.org |

| 4-Aminocoumarins | Panel of human tumor cell lines | Cytotoxic properties | researchgate.net |

Deoxyribonuclease I Inhibition

Recent studies have identified 1,2,3,4-tetrahydroisoquinoline derivatives as a novel class of Deoxyribonuclease I (DNase I) inhibitors. nih.gov DNase I is an endonuclease that is involved in various physiological processes, including apoptosis and tumor cell proliferation and metastasis. researchgate.net Therefore, inhibitors of this enzyme could have therapeutic potential in cancer treatment.

In a study assessing 24 different 1,2,3,4-tetrahydroisoquinoline derivatives, four compounds were found to inhibit DNase I with IC50 values below 200 μM. nih.gov The most potent of these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one. nih.gov Molecular docking and dynamics simulations have suggested that the interactions of these inhibitors with specific amino acid residues within the DNase I active site are crucial for their affinity. nih.gov Importantly, the active DNase I inhibitors did not show toxic effects on healthy cell lines, indicating a degree of selectivity. nih.gov The discovery of THIQ-based DNase I inhibitors opens up a new avenue for the development of potential anticancer therapeutics. nih.gov

| Compound | IC50 (μM) for DNase I Inhibition | Reference |

| 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | 134.35 ± 11.38 | nih.gov |

| 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | 147.51 ± 14.87 | nih.gov |

| 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | 149.07 ± 2.98 | nih.gov |

| 2-[6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | 148.31 ± 2.96 | nih.gov |

Neuropharmacological and Neuroprotective Properties

Beyond their anticancer potential, derivatives of 1,2,3,4-tetrahydroisoquinoline, particularly the endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have garnered significant attention for their neuropharmacological and neuroprotective effects. nih.govresearchgate.net These compounds have shown promise in preclinical models of neurodegenerative disorders and other neurological conditions. nih.govresearchgate.netrsc.org

1MeTIQ, which is found in the human brain, has demonstrated a broad spectrum of action within the central nervous system. nih.govscispace.com It has been shown to possess neuroprotective properties, antagonizing the harmful effects of well-known neurotoxins like MPTP and rotenone, which are used to model Parkinson's disease in animals. nih.govresearchgate.net The neuroprotective effects of 1MeTIQ are thought to be mediated through multiple mechanisms, including the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system. nih.govresearchgate.net

Furthermore, studies on cultured rat mesencephalic neurons have confirmed the neuroprotective action of 1MeTIQ against various dopaminergic neurotoxins. nih.gov This protective effect was found to be stereoselective, with the (R)-enantiomer being more active. nih.gov These findings suggest that 1MeTIQ and related THIQ derivatives could serve as lead compounds for the development of new therapeutic agents for neurodegenerative diseases like Parkinson's disease. nih.gov Additionally, some synthetic THIQ analogs have been investigated for their analgesic and anti-inflammatory properties, further expanding their neuropharmacological profile. biomedpharmajournal.org

Interaction with Dopamine (B1211576) Receptors and Metabolism

Derivatives of 1,2,3,4-tetrahydroisoquinolin-4-amine have shown notable interactions with the dopaminergic system. Certain compounds within this class act as potent inhibitors of dopamine uptake. For instance, N-substituted 4-amino-1,2,3,4-tetrahydroisoquinolines have been identified as effective dopamine reuptake inhibitors. The stereochemistry at the C-4 position significantly influences this activity, with the (R)-enantiomers generally displaying higher potency than their (S)-counterparts.

The metabolism of these compounds can also influence their activity. For example, the endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. While not a 4-amine derivative itself, the metabolic pathways of the core tetrahydroisoquinoline structure are relevant. The metabolism can either detoxify the parent compound or, in some cases, produce more active or even toxic species. The interaction with dopamine receptors is a key aspect of their potential therapeutic applications in conditions where dopamine signaling is dysregulated.

Antagonism of Neurotoxin-Induced Behavioral Syndromes

A significant area of research for this compound derivatives is their ability to counteract the effects of neurotoxins. These compounds have demonstrated protective effects against behavioral abnormalities induced by neurotoxins like reserpine (B192253) and 6-hydroxydopamine (6-OHDA). Reserpine-induced akinesia, a model for Parkinsonian symptoms, can be antagonized by certain 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives.

Specifically, compounds that inhibit dopamine uptake have shown efficacy in reversing the behavioral deficits caused by these neurotoxins. This antagonism is attributed to their ability to restore dopaminergic tone in the brain, which is depleted by substances like reserpine. The protective action against 6-OHDA further suggests a potential to shield dopaminergic neurons from damage, a critical factor in neurodegenerative disorders.

Implications for Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The neuroprotective and dopaminergic activities of this compound derivatives have positioned them as compounds of interest for neurodegenerative diseases. In the context of Parkinson's disease, their ability to inhibit dopamine reuptake and protect against neurotoxins is highly relevant. By preserving dopamine levels and protecting dopaminergic neurons, these compounds could potentially alleviate motor symptoms and slow disease progression.

In relation to Alzheimer's disease, the focus shifts to other enzymatic targets. Certain tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidase (MAO) enzymes. Dual inhibitors of both cholinesterases and MAO-B are considered a promising strategy for Alzheimer's treatment. For example, some 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent and selective inhibition of human MAO-B.

The table below summarizes the inhibitory activities of selected tetrahydroisoquinoline derivatives against enzymes relevant to neurodegenerative diseases.

| Compound Type | Target Enzyme | Activity | Implication |

| N-substituted 4-amino-1,2,3,4-tetrahydroisoquinolines | Dopamine Transporter (DAT) | Potent Inhibition | Parkinson's Disease |

| 1-Aryl-1,2,3,4-tetrahydroisoquinoline derivatives | Monoamine Oxidase B (MAO-B) | Selective Inhibition | Parkinson's & Alzheimer's Disease |

| Tetrahydroisoquinoline-based derivatives | Acetylcholinesterase (AChE) | Inhibition | Alzheimer's Disease |

| Tetrahydroisoquinoline-based derivatives | Butyrylcholinesterase (BChE) | Inhibition | Alzheimer's Disease |

Norepinephrine (B1679862) Potentiation

Beyond the dopaminergic system, some this compound derivatives also interact with the noradrenergic system. These compounds can act as potent inhibitors of norepinephrine uptake, thereby potentiating its effects. This activity is often observed alongside dopamine uptake inhibition, classifying some derivatives as dual dopamine/norepinephrine reuptake inhibitors.

Anti-infective Activities (Antibacterial, Antiviral, Antifungal, Anti-leishmanial, Antimalarial)

The biological activities of 1,2,3,4-tetrahydroisoquinoline derivatives extend to combating infectious agents. Research has demonstrated their potential across a broad spectrum of anti-infective applications.

Antibacterial: Certain derivatives have shown activity against various bacterial strains. For example, some tetrahydroisoquinoline compounds have been found to be effective against Mycobacterium tuberculosis.

Antiviral: The tetrahydroisoquinoline scaffold has been incorporated into molecules designed to inhibit viral replication. For instance, derivatives have been synthesized and tested for their activity against the hepatitis C virus (HCV) NS3/4A protease.

Antifungal: Antifungal properties have also been reported. Some novel 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to exhibit activity against fungal pathogens like Candida albicans.

Anti-leishmanial: The fight against parasitic diseases has also benefited from this chemical class. Tetrahydroisoquinoline derivatives have been investigated as potential agents against Leishmania species, the parasites responsible for leishmaniasis.

Antimalarial: Similarly, derivatives of the tetrahydroisoquinoline core have been evaluated for their efficacy against Plasmodium falciparum, the parasite that causes the most severe form of malaria.

The table below provides a summary of the anti-infective activities.

| Activity | Target Organism/Virus | Reference |

| Antibacterial | Mycobacterium tuberculosis | |

| Antiviral | Hepatitis C Virus (HCV) | |

| Antifungal | Candida albicans | |

| Anti-leishmanial | Leishmania species | |

| Antimalarial | Plasmodium falciparum |

Anti-inflammatory Activities

Several 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this regard can be multifaceted, often involving the inhibition of key inflammatory mediators. For example, some derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Furthermore, the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) has been reported for certain compounds within this class. The anti-inflammatory effects are also linked to the modulation of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a crucial role in the inflammatory response. This activity suggests potential applications in chronic inflammatory diseases.

Cardiovascular System Modulation

The 1,2,3,4-tetrahydroisoquinoline core is present in compounds that exert significant effects on the cardiovascular system. Some derivatives have been identified as calcium channel blockers. This action can lead to vasodilation and a reduction in blood pressure, indicating potential as antihypertensive agents.

Additionally, certain tetrahydroisoquinoline alkaloids have demonstrated α-adrenoceptor blocking activity, which also contributes to their vasodilatory and antihypertensive effects. The modulation of ion channels and adrenergic receptors by these compounds underscores their potential for the development of new cardiovascular drugs. For instance, the compound tretoquinol (B10779254) is a known β2-adrenoceptor agonist with bronchodilator effects, highlighting the diverse cardiovascular and related activities of the broader tetrahydroisoquinoline class. While tretoquinol is not a 4-amine derivative, its activity showcases the versatility of the core scaffold in interacting with cardiovascular targets.

Bradycardic Effects

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as specific bradycardic agents, capable of reducing heart rate. Research into novel derivatives bearing a cyclic amine at the 2-position has shown that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton is crucial for potent in vitro activity. The presence of at least one methoxy (B1213986) group at the 6- or 7-position of the tetrahydroisoquinoline ring also plays a significant role in this activity.

In vivo studies in anesthetized rats have highlighted specific compounds, such as 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which exhibits potent bradycardic activity with a negligible impact on mean blood pressure. Further modifications on the benzyl (B1604629) moiety of the parent compound have led to the identification of even more potent and specific bradycardic agents.

| Compound ID | Structure | Activity |

| 1 | 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline | Parent compound for bradycardic agents |

| 2 | 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Potent bradycardic activity in vivo |

Calcium Antagonistic and Hypotensive Effects

The calcium antagonistic properties of semi-synthetic tetrahydroisoquinoline derivatives have been established. These compounds have been shown to significantly block KCl-stimulated Ca2+ uptake in nerve endings. This calcium channel blocking activity is a key mechanism contributing to their cardiovascular effects. Notably, some derivatives have been identified as potent N-type calcium channel blockers.

The vasodilatory effect of certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines points towards their potential hypotensive activity. The hypotensive and antihypertensive effects of related structures, such as derivatives of 2-aminotetralin, have been attributed to their alpha and beta adreno-blocking actions. This suggests that a similar mechanism may be at play for some 1,2,3,4-tetrahydroisoquinoline derivatives, contributing to a reduction in blood pressure.

Contractile Activity on Smooth Muscles

Investigations into the effects of 1,2,3,4-tetrahydroisoquinoline derivatives on smooth muscles have revealed that some 1,1-dialkyl-1,2,3,4-tetrahydro-isoquinolines possess contractile activity. Specifically, these compounds have been shown to affect guinea pig's gastric smooth muscle preparations. The nature and intensity of this contractile activity are dependent on the specific substitutions on the tetrahydroisoquinoline core.

Metabolic Disorder Modulation

Derivatives of 1,2,3,4-tetrahydroisoquinoline have shown potential in the modulation of metabolic disorders, primarily through their interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and their influence on lipid profiles.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been synthesized, leading to the identification of a potent and selective human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist. One such derivative, (S)-2-[(2E,4E)-hexadienoyl]-7-(2-{5-methyl-2-[(1E)-5-methylhexen-1-yl]oxazol-4-yl}ethoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrated an EC50 value of 0.03 μM for PPARγ agonism. This activity is significant as PPARγ is a key regulator of glucose and lipid metabolism, making its agonists potential therapeutic agents for type 2 diabetes.

Effects on Lipid Profiles (HDL/LDL)

Research into novel tetrahydroisoquinoline derivatives as inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT) has provided insights into their potential effects on lipid profiles. One derivative, (S)-7-dimethylamino-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-isobutyryl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride, exhibited anti-low density lipoprotein (LDL) oxidative activity. The inhibition of LDL oxidation is a crucial step in preventing the development of atherosclerosis. While direct and extensive data on the effects of this compound derivatives on High-Density Lipoprotein (HDL) and Low-Density Lipoprotein (LDL) cholesterol levels remains limited in the reviewed literature, the observed anti-LDL oxidative activity suggests a favorable impact on the lipid profile.

Inhibition of Specific Enzymes (e.g., Acetylcholinesterase, Janus Kinase 2, Phenylethanolamine N-methyltransferase)

A significant area of research for 1,2,3,4-tetrahydroisoquinoline derivatives has been their ability to selectively inhibit specific enzymes, indicating their therapeutic potential in a range of diseases.

Acetylcholinesterase

While the broader class of tetrahydroquinoline and tetrahydroacridine derivatives has been extensively studied for acetylcholinesterase (AChE) inhibition in the context of Alzheimer's disease, specific and detailed research on the AChE inhibitory activity of this compound derivatives is not extensively covered in the available literature. The structurally related 9-amino-1,2,3,4-tetrahydroacridine (tacrine) is a known AChE inhibitor, and structure-activity relationship studies of its analogues have provided insights into the structural requirements for potent inhibition. These studies often highlight the importance of the amino group and substitutions on the aromatic rings.

Janus Kinase 2

A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been identified as selective Janus Kinase 2 (JAK2) inhibitors. The JAK2 enzyme is a key component of signaling pathways that regulate cell growth and proliferation, and its mutation is associated with myeloproliferative neoplasms. Systematic exploration of the structure-activity relationship led to the discovery of potent derivatives. For instance, one superior derivative demonstrated an IC50 value of 3 nM for JAK2 kinase. nih.govnih.govsciforum.net Further studies have shown that these compounds can downregulate the phosphorylation of downstream proteins of JAK2 kinase in cells. nih.govsciforum.net

| Compound | Target | IC50 (nM) |

| Derivative 13ac | JAK2 Kinase | 3 |

| Derivative 13ac | SET-2 cells | 11.7 |

| Derivative 13ac | Ba/F3V617F cells | 41 |

Phenylethanolamine N-methyltransferase

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to be potent and selective inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine. Research has focused on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines, revealing that the combination of a hydrophilic electron-withdrawing 7-substituent and a 3-alkyl substituent on the THIQ nucleus can lead to a synergistic effect, increasing PNMT-inhibitory potency while reducing affinity for the α2-adrenoceptor.

One of the most selective PNMT inhibitors reported is 7-aminosulfonyl-3-hydroxymethyl-THIQ, which displays a remarkable selectivity of over 4000-fold for PNMT over the α2-adrenoceptor. Further modifications, such as the addition of nonpolar substituents to the sulfonamide nitrogen of 3-hydroxymethyl-7-aminosulfonyl-THIQ, have led to inhibitors with even higher PNMT inhibitory potency.

| Compound | PNMT Ki (μM) | α2 Ki (μM) | Selectivity (α2 Ki/PNMT Ki) |

| 1,2,3,4-tetrahydroisoquinoline (THIQ) | 9.7 | 0.35 | 0.036 |

| 3-methyl-1,2,3,4-tetrahydroisoquinoline | 2.1 | 0.76 | 0.36 |

| 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | 1.1 | 6.6 | 6.0 |

| 7-aminosulfonyl-3-hydroxymethyl-THIQ | 0.34 | 1400 | 4100 |

Research on Antispasmodic Activity of this compound Derivatives Not Found in Publicly Available Literature

Following a comprehensive review of scientific databases and publicly available literature, no specific research or data detailing the antispasmodic activity of this compound or its derivatives could be identified.

The investigation included targeted searches for studies evaluating the spasmolytic or muscle relaxant properties of compounds based on the 4-amino-1,2,3,4-tetrahydroisoquinoline scaffold. While the broader class of tetrahydroisoquinoline derivatives has been explored for a variety of pharmacological effects, including antispasmodic properties in molecules with different substitution patterns, research explicitly focused on the 4-amine derivatives in this context appears to be absent from the reviewed sources.

For instance, studies have reported on the spasmolytic potential of 1,3-disubstituted and certain 1-substituted tetrahydroisoquinoline analogs. However, these findings are not directly applicable to the this compound core structure as per the specific requirements of this article. Similarly, literature exists on the biological activities of 4-aminoquinolines, which are structurally distinct from the saturated tetrahydroisoquinoline ring system, and this information falls outside the scope of the requested topic.

Therefore, it is concluded that there is currently no available scientific literature to fulfill the request for an article on the antispasmodic activity of this compound derivatives. This includes a lack of detailed research findings and data necessary for the creation of the specified data tables.

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroisoquinolin 4 Amine Analogs

General Principles of SAR within the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (B50084) framework is a foundational structure in a large family of alkaloids and has been identified as a key motif in medicinal chemistry. acs.orgnuph.edu.ua Its structural rigidity and the presence of a basic nitrogen atom make it an ideal template for interacting with various biological targets. The biological potential of THIQ analogs is heavily influenced by the nature and position of various functional groups attached to its core structure. nih.govnuph.edu.ua

General SAR principles for the THIQ scaffold indicate that its biological activity is not inherent to the unsubstituted core but is dictated by the substituents at various positions. The introduction of different functional groups on the aromatic ring, the nitrogen atom, and the saturated heterocyclic ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target receptors or enzymes. nih.govnuph.edu.ua The biosynthesis of many simple THIQ natural products involves the condensation of a β-phenylethylamine with an aldehyde equivalent, highlighting the importance of electron-rich functionalities on the aromatic ring to facilitate the key cyclization step. acs.org Synthetic strategies like the Pictet-Spengler and Bischler-Napieralski reactions are commonly employed to construct this versatile scaffold, allowing for the introduction of a wide range of substituents to explore the SAR. nih.govnih.gov

Impact of Substitution at the 4-Position (e.g., Amine, Phenyl) on Biological Activity

The substitution at the C4 position of the tetrahydroisoquinoline ring plays a significant role in defining the pharmacological profile of the resulting analogs. While much of the literature focuses on C1 substitution, modifications at C4 have led to the discovery of compounds with distinct activities.

For instance, 4-phenyltetrahydroisoquinoline derivatives have been investigated as potent inhibitors of the sodium-hydrogen exchanger subtype 3 (NHE3). google.com These compounds show potential for treating renal and respiratory disorders. google.com The presence of the phenyl group at the 4-position is a key structural feature for this inhibitory activity.

The introduction of an amine group at the 4-position, creating the titular compound 1,2,3,4-tetrahydroisoquinolin-4-amine, is a critical modification. The amine group can act as a hydrogen bond donor and acceptor, and its basicity allows for ionic interactions, which can be crucial for binding to biological targets. The precise biological activities are highly dependent on further substitutions on the amine, the nitrogen of the THIQ ring, and the aromatic ring.

| Substituent at C4 | Observed Biological Activity/Significance |

| Phenyl | Inhibition of sodium-hydrogen exchanger (NHE3) google.com |

| Amine | Core structure for further derivatization; potential for key hydrogen bonding and ionic interactions. |

| Hydroxy | Access to 4-hydroxy-THIQs can be achieved via the Pomeranz-Fritsch-Bobbitt reaction, providing precursors for further functionalization. nih.gov |

Influence of N-Substitution on Biological Activity

The nitrogen atom at the 2-position (N2) of the tetrahydroisoquinoline ring is a common site for modification, and the nature of the substituent at this position profoundly impacts biological activity. Both the lipophilicity and the shape of the N-substituent have been shown to have a significant effect on potency. rsc.org

For example, in a series of N-substituted THIQ analogs evaluated for antifungal activity, compounds with an iso-butyl substitution showed good potency, though they were found to be metabolically labile. rsc.org To enhance stability while retaining activity, a 2,2,2-trifluoroethyl substituent was introduced, leading to the identification of ideal lead candidates with good solubility and metabolic stability. rsc.org In another study focusing on inhibitors of Mycobacterium tuberculosis, N-methylpiperazine was identified as a preferred substituent at the 8-position, but the study also explored various N2-substituents, demonstrating that this position is key for modulating activity. nih.gov The introduction of a tosyl group at the N2 position has also been explored, leading to derivatives with cytotoxic activity against various cancer cell lines. nih.gov

| N-Substituent | Observed Effect on Biological Activity | Example Target/Activity |

| Iso-butyl | Increased potency, but metabolically labile. rsc.org | Antifungal rsc.org |

| 2,2,2-Trifluoroethyl | Enhanced metabolic stability and good solubility. rsc.org | Antifungal rsc.org |

| Tosyl | Conferred cytotoxic activity. nih.gov | Anticancer nih.gov |

| Acyl groups | Led to specific bradycardic agents. nih.gov | Bradycardic agents nih.gov |

Stereochemical Considerations and Enantioselectivity in SAR

Chirality is a critical factor in the biological activity of many tetrahydroisoquinoline derivatives. The introduction of a substituent at positions like C1 or C4 can create a stereocenter, resulting in a pair of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit significantly different, and sometimes opposing, biological activities due to their differential interactions with chiral biological macromolecules like enzymes and receptors. rsc.org

The synthesis of single enantiomers is therefore a key goal in medicinal chemistry to develop more selective and potent drugs. acs.org For example, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a common strategy to produce chiral 1-substituted-THIQs. rsc.org Similarly, the stereochemistry at the C4 position of this compound analogs would be expected to be a major determinant of their biological profile. The spatial arrangement of the amine group will dictate how it fits into a binding pocket and forms key interactions.

Studies on THIQ-based antitumor antibiotics have shown that the specific stereochemistry of the molecule is essential for its cytotoxic activity. nih.gov Research on (+)-FR115427, a (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, found it to be a more effective anticonvulsant than its corresponding racemate, highlighting the importance of enantioselectivity. nih.gov

Role of Aromatic Ring Substituents (e.g., Methoxy (B1213986), Hydroxy) in Modulating Activity

Substituents on the aromatic portion of the tetrahydroisoquinoline scaffold play a vital role in modulating pharmacological activity. These groups influence the molecule's electronic properties and its ability to form specific interactions, such as hydrogen bonds, with the biological target. nih.govlibretexts.org

Electron-donating groups like hydroxy (-OH) and methoxy (-OCH3) generally activate the aromatic ring towards electrophilic substitution, which is a key step in many synthetic routes like the Pictet-Spengler reaction. nih.govlibretexts.org From a pharmacological standpoint, these groups can significantly impact binding affinity. A hydroxy group, for instance, can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule in the active site of a receptor. nih.gov The conversion of a methoxy group to a hydroxy group (O-demethylation) can lead to metabolites with attenuated, enhanced, or equiactive profiles compared to the parent drug, depending on the specific drug and target interaction. nih.gov

In a series of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives studied for cytotoxicity, an ortho-hydroxy derivative was found to be the most potent compound against several cancer cell lines, whereas a para-methoxy analog was inactive against one of the cell lines. nih.gov This demonstrates the critical influence of both the type of substituent and its position on the aromatic ring. Similarly, the presence of 6,7-dimethoxy groups on the THIQ scaffold has been associated with hydrophobic contacts with key amino acid residues in certain enzymes, contributing to their inhibitory activity. rsc.org

| Aromatic Substituent | Position(s) | Observed Effect on Biological Activity |

| o-Hydroxy | 1-position substituent's ring | Most potent cytotoxic activity in a series. nih.gov |

| p-Methoxy | 1-position substituent's ring | Inactive against MOLT-3 cell line in the same series. nih.gov |

| 6,7-Dimethoxy | THIQ ring | Important for hydrophobic interactions with target enzymes. rsc.org |

| 6,7-Dihydroxy | THIQ ring | Core structure of neurotoxic endogenous alkaloids like salsolinol. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel derivatives and for providing insights into the physicochemical properties that govern their potency.

Another QSAR study on N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs with cytotoxic activity found that descriptors related to the molecule's three-dimensional shape and symmetry, such as the total symmetry index (Gu) and 3D-MoRSE descriptors, were most important in accounting for the observed cytotoxicity. nih.gov For example, the most potent compound in the series had the highest symmetry index value, while an inactive analog had the lowest. nih.gov For a different cell line, the highest molecular mass compound was the most potent, indicating that different properties can drive activity against different targets. nih.gov These QSAR models provide valuable guidance for the rational design of new, more potent tetrahydroisoquinoline-based therapeutic agents. nih.govnih.gov

Mechanistic Investigations of 1,2,3,4 Tetrahydroisoquinolin 4 Amine Biological Action

Molecular Target Identification and Validation

The identification of specific molecular targets is a critical step in understanding the pharmacological profile of any compound. For the broader class of THIQ derivatives, numerous biological targets have been identified, ranging from enzymes to cell surface receptors. nih.govresearchgate.net However, specific molecular target identification and validation studies focusing explicitly on 1,2,3,4-Tetrahydroisoquinolin-4-amine are not extensively detailed in the currently available scientific literature. Research has largely concentrated on other isomers or more complex derivatives of the THIQ scaffold. researchgate.net

Enzyme Inhibition Mechanisms

Enzyme inhibition is another key mechanism through which therapeutic compounds exert their effects. Research on THIQ derivatives has revealed inhibitory activity against several enzymes, although specific data for the 4-amine derivative remains scarce.

Monoamine Oxidase (MAO): Certain derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), are known inhibitors of both MAO-A and MAO-B. nih.gov For instance, N-methylheliamine, a dimethoxy-N-methyl-THIQ derivative, is a known weak inhibitor of MAO-B with a Ki of 29 μM. wikipedia.org However, the inhibitory mechanism and potency of this compound against MAO enzymes have not been specifically documented.

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine. libretexts.org While compounds like 9-amino-1,2,3,4-tetrahydroacridine (a related but structurally distinct heterocyclic amine) are known anticholinesterases, there is no direct evidence in the reviewed literature detailing the mechanism of this compound as an AChE inhibitor.

Janus Kinase 2 (JAK2): A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as selective JAK2 inhibitors. The lead compound from this series demonstrated excellent potency against JAK2 kinase with an IC50 value of 3 nM. It is crucial to note that these compounds are derivatives of the 6-amine isomer, not the 4-amine isomer, and feature a significantly different substitution pattern.

Deoxyribonuclease I (DNase I): An in vitro assessment of 24 different THIQ derivatives for DNase I inhibitory properties was conducted. This study found four compounds that inhibited DNase I with IC50 values below 200 μM. The most potent of these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (IC50 = 134.35 μM). While this shows the potential for the THIQ scaffold to inhibit this enzyme, the study did not specifically report on the activity of this compound.

Table 1: Enzyme Inhibition Data for Selected Tetrahydroisoquinoline (THIQ) Derivatives This table displays data for related THIQ compounds to provide context, as specific data for this compound was not available in the searched literature.

| Compound | Target Enzyme | Inhibition Value | Notes |

|---|---|---|---|

| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative (13ac) | JAK2 | IC50 = 3 nM | A selective JAK2 inhibitor; note this is a 6-amine isomer derivative. |

| 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2) | DNase I | IC50 = 134.35 µM | Identified as the most potent in a screen of 24 THIQ derivatives. |

| N-Methylheliamine | MAO-B | Ki = 29 µM | A naturally occurring dimethoxy-N-methyl-THIQ derivative. wikipedia.org |

Hydrogen Bonding and Intermolecular Interactions in Biological Systems

The this compound molecule possesses functional groups capable of significant intermolecular interactions. The primary amine (-NH2) group at the 4-position and the secondary amine (-NH-) group within the heterocyclic ring can both act as hydrogen bond donors and acceptors. These interactions are fundamental to how the molecule could bind within the active site of a target protein. For instance, the amine groups could form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine. Furthermore, the aromatic ring of the isoquinoline (B145761) structure can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. While these principles are chemically sound, specific studies detailing the precise hydrogen bonding and intermolecular interactions of this compound within a defined biological target are not available in the reviewed literature.

Cellular Signaling Pathway Modulations

The modulation of cellular signaling pathways is often a downstream consequence of a compound's interaction with its molecular target. For example, the aforementioned N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were shown to inhibit the JAK2-STAT signaling pathway by blocking the phosphorylation of JAK2 and its substrates. This demonstrates that the THIQ scaffold can be functionalized to modulate critical cellular pathways. However, specific studies investigating the effects of this compound on any particular cellular signaling pathway have not been identified.

Free Radical Scavenging Mechanisms

Some THIQ derivatives have been investigated for their neuroprotective properties, which are sometimes linked to free radical scavenging. nih.gov Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have highlighted its ability to reduce free radicals formed during dopamine (B1211576) catabolism. nih.gov The proposed mechanisms for antioxidant activity often involve hydrogen atom transfer (HT) or single electron transfer (SET) from the antioxidant molecule to the free radical, thereby neutralizing it. The amine groups on this compound could potentially participate in such reactions. However, specific experimental studies quantifying the free radical scavenging capacity or elucidating the precise mechanism for this compound are not present in the current body of literature.

Computational Chemistry and Molecular Modeling of 1,2,3,4 Tetrahydroisoquinolin 4 Amine

Conformational Analysis and Potential Energy Surfaces of 1,2,3,4-Tetrahydroisoquinoline (B50084) and its Complexes

The conformational landscape of the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system is central to its interaction with biological targets. The heterocyclic ring typically adopts a half-chair conformation. acs.org Computational studies, including molecular mechanics, have been employed to determine the conformational equilibria of substituted THIQs. acs.org

For the parent THIQ, computational analyses have identified multiple stable conformers. Density Functional Theory (DFT) and ab-initio calculations have shown the existence of two low-energy twisted conformers, one with the N-H in an axial position and the other in an equatorial position, with a very small energy difference between them (approximately 60 ± 30 cm⁻¹). researchgate.net The potential energy surface (PES) for THIQ reveals three inequivalent minima in the ground state (S0) and two in the first excited state (S1). researchgate.net

| Conformer Feature | Description | Source |

| Ring Conformation | The heterocyclic ring of THIQ primarily exists in a half-chair shape. | acs.org |

| N-H Orientation | Two primary low-energy conformers exist for THIQ, with the N-H group in either an axial or equatorial position. | researchgate.net |

| Potential Energy Surface | The PES of THIQ shows three distinct energy minima in the ground state. | researchgate.net |

| Substituent Effect | The orientation (axial vs. equatorial) of substituents, such as the amino group in 1,2,3,4-tetrahydroisoquinolin-4-amine, dictates the most stable conformation. | acs.org |

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations provide detailed insights that complement experimental findings. researchgate.net

DFT calculations, utilizing various functionals, have been instrumental in determining that the global minimum structure of THIQ is highly dependent on the basis set and calculation method used. researchgate.net These methods have been used to analyze the vibrational spectra (FT-IR) and have shown good correlation with experimental observations. researchgate.net Frontier molecular orbital calculations (HOMO-LUMO) coupled with electron density plots help in understanding electronic transitions and interpreting UV-Vis absorption spectra. researchgate.net

Furthermore, molecular electrostatic potential maps can be generated to identify sites susceptible to electrophilic attack. researchgate.net Calculations of chemical hardness and electrophilicity for different conformers can be used to assess their relative stability. researchgate.net For the this compound, these quantum chemical methods would be invaluable for understanding how the amino group influences the electronic properties of the THIQ scaffold, its reactivity, and its ability to form non-covalent interactions, which are crucial for its biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This method is widely applied in drug discovery involving THIQ derivatives to understand their interactions with various biological targets. rsc.orgnih.govnih.gov

For instance, molecular docking studies on novel THIQ analogs have been performed to predict their binding pose within the active site of HIV-1 reverse transcriptase. rsc.org These studies revealed that the compounds adopt a "butterfly-like" conformation, similar to other non-nucleoside reverse transcriptase inhibitors. The 6,7-dimethoxy THIQ moiety was found to make hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229, while the nitrogen of an acetamide (B32628) group formed a hydrogen bond with Lys-101. rsc.org

In another study, docking simulations of THIQ derivatives as potential phosphodiesterase 4 (PDE4) inhibitors showed that a sulfonamide group was key for inhibitory activity against PDE4B. nih.gov The attachment of rigid substituents at the C-3 position of the THIQ ring was found to favor subtype selectivity. nih.gov Similarly, docking of THIQ-dipeptide conjugates against E. coli DNA gyrase B revealed significant binding interactions, with one compound exhibiting a binding energy of -6.708 kcal/mol. nih.gov These examples underscore the power of molecular docking in rationalizing the structure-activity relationships (SAR) of THIQ-based compounds and guiding the design of more potent and selective inhibitors.

| Target Enzyme | Key Interactions Observed in Docking | Source |

| HIV-1 Reverse Transcriptase | Hydrophobic contacts with Tyr-188, Tyr-181, Trp-229; Hydrogen bond with Lys-101. | rsc.org |

| Phosphodiesterase 4B (PDE4B) | Interactions involving a key sulfonamide group; C-3 substituents enhancing selectivity. | nih.gov |

| E. coli DNA Gyrase B | Significant binding interactions within the active pocket, leading to good binding affinity. | nih.gov |

| Anti-influenza A Target | Hydrophobic contacts with His41; Chelation of a Mn metal ion in the active site. | rsc.org |

Molecular Dynamics Simulations and Binding Affinity Predictions

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-receptor interactions compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a docked pose, observe conformational changes, and more accurately predict binding affinities.

A study on novel 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates utilized MD simulations to gain deeper insights into their biological activities. nih.gov These simulations, performed after molecular docking into the E. coli DNA gyrase B enzyme, help to validate the stability of the predicted binding modes and understand the dynamic behavior of the ligand-protein complex. Such computational studies are crucial for confirming that the interactions observed in docking are maintained over time, thus providing a stronger basis for the observed antimicrobial activities. nih.govacs.org The integration of docking with MD simulations provides a powerful approach for predicting the binding affinity and mechanism of action of potential drug candidates like this compound derivatives.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are extensively used in the development of therapeutic agents derived from the THIQ scaffold. nih.govresearchgate.netyoutube.com

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target. As seen with the development of PDE4 inhibitors, the crystal structure of the enzyme allows for the rational design of ligands that can fit into the active site and form specific, favorable interactions. nih.gov Medicinal chemistry efforts, such as using a conformational restriction approach and bioisosteric replacement, can be guided by the structural information of the target to optimize the lead compounds for higher potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These strategies rely on the knowledge of other molecules that bind to the target. youtube.com By analyzing a set of active compounds, a pharmacophore model can be developed, which defines the essential spatial arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore. For THIQ derivatives, if a series of analogs shows a particular biological activity, their common structural features can be used to build a pharmacophore model to guide the design of new, potentially more potent molecules. researchgate.net The THIQ scaffold is considered a "privileged scaffold" precisely because its structure is amenable to modifications that can be explored through both SBDD and LBDD to target a wide range of diseases, including cancer. researchgate.net

Future Directions and Research Opportunities for 1,2,3,4 Tetrahydroisoquinolin 4 Amine

Development of Novel Therapeutic Agents based on the 1,2,3,4-Tetrahydroisoquinolin-4-amine Scaffold

The THIQ nucleus is a versatile foundation for the development of new drugs across a wide spectrum of diseases. nih.gov Natural and synthetic analogs have demonstrated a vast range of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects. nih.govrsc.orgnih.gov This versatility makes the THIQ scaffold, and by extension derivatives like this compound, a highly attractive starting point for drug discovery programs.

Medicinal chemistry efforts continue to generate novel THIQ analogs with potent biological activities against neurodegenerative disorders and infectious pathogens. nih.govrsc.org For instance, endogenous amines like 1-methyl-THIQ and other synthetic analogs have shown promise in animal models for conditions such as Parkinson's disease. researchgate.netresearchgate.net The anticancer potential is another significant area, with THIQ-based compounds being explored as inhibitors of various cancer-related molecular targets. nih.gov Furthermore, derivatives have been identified with potent antimalarial, antibacterial, and antifungal properties. nih.gov

Table 1: Therapeutic Areas for THIQ Scaffold Derivatives

| Therapeutic Area | Research Findings | Key Targets/Examples | Citations |

|---|---|---|---|

| Neurodegenerative Disorders | Analogs show neuroprotective properties in models of Parkinson's and Alzheimer's disease. | MAO inhibition, free-radical scavenging, antagonism of glutamatergic system. | nih.govresearchgate.netresearchgate.net |

| Oncology | Derivatives exhibit potent cytotoxic effects and inhibit key cancer pathways. | Antitumor antibiotics (Naphthyridinomycin, Quinocarcin), PARP inhibitors, KRas inhibitors. | nih.govnih.gov |

| Infectious Diseases | Broad-spectrum activity against various pathogens has been reported. | Antibacterial (vs. C. jejuni, S. mutans), Antifungal (vs. C. albicans), Antimalarial (vs. P. falciparum). | nih.govresearchgate.net |

| Cardiovascular Disease | Clinically approved drugs for hypertension are based on the THIQ scaffold. | Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Quinapril). | ingentaconnect.comnih.gov |

| Pain and Addiction | Analogs have been developed as potent and selective opioid receptor modulators. | κ, μ, and δ opioid receptors. | ingentaconnect.comnih.gov |

Strategies to Enhance Selectivity and Optimize Safety Profiles of Analogs

A critical challenge in drug development is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. For THIQ analogs, several medicinal chemistry strategies are employed to enhance selectivity and optimize safety. nih.gov Structure-activity relationship (SAR) studies are fundamental to understanding how different functional groups on the THIQ backbone influence biological activity and selectivity. researchgate.net

Key optimization strategies include:

Bioisosteric Replacement and Scaffold Hopping: These techniques involve replacing parts of the molecule with other chemical groups that retain the desired biological activity but may improve properties like selectivity or metabolic stability. researchgate.net

Structural Modification: Detailed SAR studies guide the modification of substituents. For example, in the development of anticancer agents, modifications are made to improve selectivity for cancer-related molecular targets. nih.gov

Enantiomer-Specific Synthesis: Since different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, producing enantiomerically pure compounds is crucial for safety and efficacy.

Research has shown that certain structural features can lead to favorable safety profiles. For instance, some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been noted for their potent biological effects combined with an excellent safety profile. nih.gov

Exploration of New Biological Targets and Pharmacological Pathways

The THIQ scaffold's therapeutic versatility stems from its ability to interact with a diverse array of biological targets. Ongoing research continues to uncover new targets and pathways, expanding the potential applications of THIQ derivatives.

One of the key mechanisms for the neuroprotective effects of derivatives like 1-methyl-THIQ involves a combination of monoamine oxidase (MAO) inhibition, free-radical scavenging, and antagonism of the glutamatergic system. nih.govresearchgate.net In oncology, beyond traditional cytotoxic mechanisms, THIQ analogs are being designed as inhibitors of specific enzymes and proteins crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase (PARP) and receptor tyrosine kinases like KRas. nih.gov Other investigated targets include opioid receptors for pain and addiction, and various human and parasitic proteases. researchgate.netingentaconnect.comnih.gov

Table 2: Emerging Biological Targets for THIQ Derivatives

| Target Class | Specific Target(s) | Therapeutic Relevance | Citations |

|---|---|---|---|

| Enzymes | Poly(ADP-ribose) polymerase (PARP) | Oncology | nih.gov |

| Monoamine Oxidase (MAO) | Neurodegenerative Disorders | nih.govresearchgate.net | |

| Angiotensin-Converting Enzyme (ACE) | Hypertension | ingentaconnect.comnih.gov | |

| Receptors | Opioid Receptors (κ, μ, δ) | Pain, Addiction | ingentaconnect.comnih.gov |

| NMDA Receptor | Neuroprotection, Anticonvulsant | nih.gov | |

| Signaling Proteins | KRas | Oncology (Colon Cancer) | [ ] |

Advances in Enantioselective Synthesis for Drug Development

The development of stereochemically pure therapeutic agents is paramount. Consequently, significant advances have been made in the enantioselective synthesis of chiral THIQs. mdpi.com Modern methods allow for precise control over the stereochemistry at the C1, C3, and C4 positions, which is critical for biological activity.

Notable asymmetric synthesis strategies include:

Catalytic Asymmetric Reduction: This is a highly efficient and atom-economical approach for producing chiral THIQs from unsaturated precursors like imines and enamines. mdpi.com Both transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation methods have been extensively developed. mdpi.com

Asymmetric Pictet-Spengler Reaction: Chiral catalysts, such as (S)-BINOL, can be used to achieve the enantioselective synthesis of 1-substituted THIQs. rsc.org

Multi-component Reactions (MCRs): Jiang and co-workers reported a one-pot, four-component enantioselective synthesis of 1,3,4-substituted THIQ analogs using a synergistic catalytic system, which allows for the rapid construction of structurally diverse and complex molecules. nih.gov

Copper-Catalyzed Cyclizative Aminoboration: This method provides access to C1-substituted tetrahydroisoquinolines in good yields and with excellent enantioselectivities under mild conditions. researchgate.net

Pomeranz–Fritsch–Bobbitt Synthesis: This classical method has been adapted for the diastereoselective synthesis of complex THIQ derivatives, including 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. nih.gov

Applications in Peptide and Peptidomimetic Design and Discovery